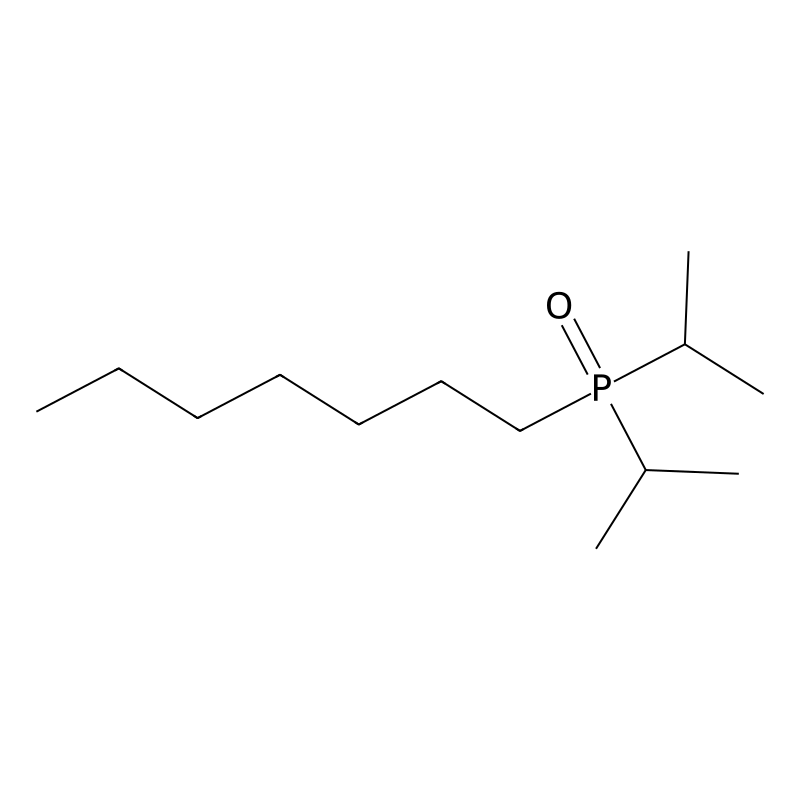

Diisopropyl heptyl phosphine oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Diisopropyl heptyl phosphine oxide is a chemical compound with the molecular formula and a molecular weight of approximately 232.34 g/mol. It is classified as an organophosphorus compound, characterized by the presence of a phosphine oxide functional group. The structure consists of a heptyl chain (seven carbon atoms) attached to a phosphine oxide moiety, which includes two isopropyl groups. This configuration contributes to its unique properties and potential applications in various fields, including chemistry and biology .

- Nucleophilic Substitution: The phosphorus atom can act as a Lewis acid, allowing nucleophiles to attack it, leading to the formation of new compounds.

- Oxidation Reactions: The phosphine oxide can undergo oxidation under certain conditions, further modifying its reactivity and properties.

- Hydrolysis: In the presence of water, diisopropyl heptyl phosphine oxide may hydrolyze to yield corresponding phosphonic acids.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for further functionalization .

Several methods can be employed to synthesize diisopropyl heptyl phosphine oxide:

- Reaction of Heptyl Halides with Phosphine: This method involves reacting heptyl halides with diisopropylphosphine in the presence of a suitable base, facilitating the formation of the desired phosphine oxide.

- Oxidation of Diisopropyl Heptyl Phosphine: Diisopropyl heptyl phosphine can be oxidized using oxidizing agents such as hydrogen peroxide or peracids to yield diisopropyl heptyl phosphine oxide.

- Phosphorylation Reactions: Utilizing phosphorus oxides and alcohols can also lead to the formation of this compound through phosphorylation reactions.

These methods provide pathways for synthesizing diisopropyl heptyl phosphine oxide in laboratory settings .

Diisopropyl heptyl phosphine oxide shares structural similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Diethyl heptyl phosphine oxide | C13H29OP | Contains ethyl groups instead of isopropyl groups |

| Diphenyl heptyl phosphine oxide | C13H29OP | Contains phenyl groups, affecting solubility and reactivity |

| Diisobutyl heptyl phosphine oxide | C13H29OP | Has isobutyl groups which may alter steric properties |

Diisopropyl heptyl phosphine oxide's unique combination of a heptyl chain with isopropyl groups distinguishes it from these similar compounds, potentially influencing its reactivity and applications in chemical synthesis and biological systems .

Halide-phosphine coupling reactions constitute a fundamental approach for synthesizing diisopropyl heptyl phosphine oxide through the formation of carbon-phosphorus bonds [10] [11]. These reactions typically involve the nucleophilic substitution of halophosphines with organometallic compounds, particularly Grignard reagents and organolithium species [6] [30].

The classical synthetic route employs phosphorus trichloride as the starting material, which undergoes sequential alkylation with isopropyl Grignard reagents followed by heptyl halide coupling [3] [19]. This stepwise approach allows for the controlled introduction of different alkyl substituents while maintaining reaction selectivity [30]. The reaction proceeds through the formation of chlorodiisopropylphosphine intermediates, which subsequently couple with heptylmagnesium bromide under anhydrous conditions [30] [31].

Palladium-catalyzed cross-coupling reactions have emerged as powerful alternatives for phosphine-halide bond formation [10] [11]. These methodologies utilize palladium acetate combined with bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene to facilitate the coupling of aryl and heteroaryl halides with phosphine nucleophiles [10]. The reaction conditions typically require temperatures ranging from 80-120°C and reaction times of 6-72 hours, depending on the substrate reactivity [10] [11].

Recent developments in nickel-catalyzed phosphine-halide coupling have demonstrated significant advantages in terms of cost-effectiveness and functional group tolerance [11]. Nickel-supported nanoparticles on cerium oxide or aluminum oxide surfaces enable the cross-coupling of aryl bromides and iodides with secondary phosphine oxides at catalyst loadings as low as 1 mol% [11]. These heterogeneous systems achieve yields ranging from 68% to 86% while maintaining operational simplicity [11].

| Coupling Method | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Grignard Approach | None | -10 to 25 | 12-24 | 62-86 |

| Palladium-Catalyzed | Pd(OAc)2/dppf | 80-120 | 6-72 | 70-95 |

| Nickel-Catalyzed | Ni/CeO2 | 100-140 | 8-16 | 68-86 |

Oxidative Phosphorylation of Tertiary Phosphines

The oxidative phosphorylation pathway represents a crucial synthetic methodology for converting tertiary phosphines to their corresponding phosphine oxides [16] [17]. This transformation typically involves the controlled oxidation of diisopropyl heptyl phosphine using various oxidizing agents under specific reaction conditions [17] [18].

Hydrogen peroxide serves as the most commonly employed oxidizing agent for phosphine oxidation due to its high efficiency and environmental compatibility [6] [17]. The reaction proceeds through a nucleophilic attack of the phosphine lone pair on the peroxide oxygen, resulting in the formation of the phosphine oxide with concomitant water elimination [17]. Optimal reaction conditions involve the use of 1.2-2.0 equivalents of hydrogen peroxide in polar solvents such as methanol or acetonitrile at temperatures ranging from 0°C to room temperature [17] [18].

Alternative oxidizing systems include organic peroxides, sodium periodate under phase-transfer conditions, and oxygen in the presence of catalytic amounts of transition metals [6] [17]. Organic peroxides such as tert-butyl hydroperoxide demonstrate enhanced selectivity compared to hydrogen peroxide, particularly for sterically hindered phosphines [17] [44]. The reaction with tert-butyl hydroperoxide typically requires elevated temperatures of 60-80°C and copper sulfate pentahydrate as a catalyst [44].

Electrochemical oxidation methods have gained attention as sustainable alternatives for phosphine oxide synthesis [12]. These approaches utilize constant current electrolysis in the presence of supporting electrolytes to achieve selective oxidation without the need for chemical oxidants [12]. Electrochemical systems typically operate at current densities of 10-20 mA/cm² with platinum or graphite electrodes [12].

The mechanistic pathway involves the initial formation of a phosphine-oxidant adduct, followed by oxygen transfer and product formation [17] [18]. Computational studies indicate that the reaction proceeds through a transition state with significant charge separation, explaining the beneficial effects of polar solvents on reaction rates [18].

| Oxidizing Agent | Equivalents | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|---|

| H2O2 | 1.2-2.0 | 0-25 | MeOH/MeCN | 85-95 |

| tBuOOH | 1.5-2.5 | 60-80 | MeCN | 78-89 |

| O2/Cu catalyst | Atmospheric | 25-40 | Various | 70-85 |

| Electrochemical | N/A | 25 | MeCN/electrolyte | 75-90 |

Solvent Effects and Reaction Optimization Strategies

Solvent selection plays a critical role in determining the efficiency and selectivity of diisopropyl heptyl phosphine oxide synthesis [22] [24]. The choice of reaction medium significantly influences reaction rates, product yields, and side product formation across different synthetic methodologies [23] [25].

Polar aprotic solvents such as acetonitrile, dimethylformamide, and dimethyl sulfoxide demonstrate superior performance in most phosphine oxide synthesis reactions [44] [25]. These solvents provide effective solvation of ionic intermediates while maintaining compatibility with organometallic reagents [25]. Acetonitrile exhibits particular advantages due to its moderate polarity, good thermal stability, and ease of removal during product isolation [44].

Tetrahydrofuran serves as the preferred solvent for Grignard-based syntheses due to its strong coordination to magnesium centers and enhanced nucleophilicity of the organometallic species [30] [31]. The ethereal environment stabilizes the Grignard reagent while facilitating the nucleophilic attack on electrophilic phosphorus centers [30]. Reaction optimization studies indicate that tetrahydrofuran-diethyl ether mixtures provide improved yields compared to pure tetrahydrofuran systems [31].

Temperature optimization reveals distinct profiles for different synthetic approaches [25] [44]. Grignard reactions typically require low initial temperatures (-10°C) to control the exothermic alkylation, followed by gradual warming to room temperature for completion [30]. Oxidative phosphorylation reactions demonstrate optimal performance at moderate temperatures (25-60°C) to balance reaction rates with oxidant stability [44].

Mechanochemical approaches have emerged as solvent-free alternatives that eliminate the need for organic solvents while maintaining high reaction efficiency [22] [24]. Ball milling techniques enable the synthesis of phosphine oxides under ambient atmospheric conditions with reaction times reduced to 30 minutes [22] [24]. These mechanochemical processes utilize phosphoric acid additives and hydrosilane reducing agents to achieve yields comparable to solution-based methods [22].

Reaction atmosphere control significantly impacts product quality and yield [23] [24]. Inert atmosphere conditions using nitrogen or argon prevent unwanted oxidation of phosphine intermediates and maintain the integrity of air-sensitive reagents [23]. However, recent mechanochemical developments demonstrate that certain phosphine oxide syntheses can proceed efficiently under ambient air conditions [24].

| Solvent System | Polarity | Temperature Range (°C) | Typical Yield (%) | Applications |

|---|---|---|---|---|

| Acetonitrile | Moderate | 25-80 | 80-95 | Oxidation reactions |

| Tetrahydrofuran | Low | -10-65 | 70-90 | Grignard synthesis |

| Dimethylformamide | High | 50-120 | 75-88 | Coupling reactions |

| Solvent-free | N/A | 120-150 | 85-95 | Mechanochemical |

Green Chemistry Approaches in Phosphine Oxide Synthesis

Green chemistry principles have increasingly influenced the development of sustainable methodologies for diisopropyl heptyl phosphine oxide synthesis [18] [21]. These approaches focus on minimizing environmental impact through reduced solvent usage, elimination of toxic reagents, and improved atom economy [18] [32].

Catalyst-free and solvent-free synthetic protocols represent significant advances in sustainable phosphine oxide preparation [18]. The direct reaction between secondary phosphine oxides and aliphatic ketones proceeds under ambient conditions without requiring catalysts or solvents, achieving yields of 96-98% [18]. This methodology meets the requirements of green chemistry and the pot, atom, step economy paradigm while eliminating waste generation [18].

Photocatalyzed synthesis methods utilize visible light to drive phosphine oxide formation reactions [21]. These photochemical approaches operate under mild conditions at room temperature with atmospheric pressure acetylene, achieving 100% atom economy [21]. The reactions can be performed on decagram scales without the need for transition metal catalysts [21].

Water-based synthetic systems have been developed to replace organic solvents in phosphine oxide synthesis [18]. Aqueous hydrogen peroxide solutions combined with phase-transfer catalysts enable efficient oxidation of phosphines while maintaining environmental compatibility [6]. These systems typically operate at moderate temperatures (40-60°C) and provide yields comparable to organic solvent-based methods [18].

Mechanochemical synthesis represents a paradigm shift toward solvent-free phosphine oxide preparation [22] [24]. High-temperature ball milling protocols enable efficient deoxygenation and formation reactions using hydrosilanes and phosphoric acid additives [22]. These mechanochemical processes operate under ambient atmospheric conditions and complete within 30 minutes, representing significant time savings compared to traditional solution-based methods [24].

Recyclable catalyst systems contribute to the sustainability of phosphine oxide synthesis [32]. Heterogeneous nickel catalysts supported on metal oxide surfaces can be recovered and reused multiple times without significant loss of activity [11]. These recyclable systems reduce catalyst costs and eliminate the need for precious metal catalysts [11].

The implementation of continuous flow chemistry enables improved process efficiency and reduced waste generation [9]. Flow synthesis systems provide enhanced mixing, temperature control, and reaction selectivity compared to batch processes [9]. These systems typically achieve higher space-time yields and enable easier scale-up for industrial applications [9].

| Green Chemistry Approach | Key Advantage | Environmental Benefit | Typical Yield (%) |

|---|---|---|---|

| Solvent-free synthesis | No organic solvents | Eliminates solvent waste | 96-98 |

| Photocatalyzed reactions | Mild conditions | Reduced energy consumption | 85-92 |

| Water-based systems | Aqueous medium | Biodegradable solvent | 80-90 |

| Mechanochemical methods | No solvents, ambient air | Zero solvent waste | 85-95 |

| Recyclable catalysts | Catalyst recovery | Reduced metal consumption | 70-86 |